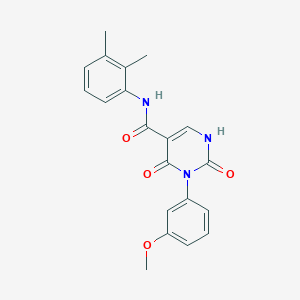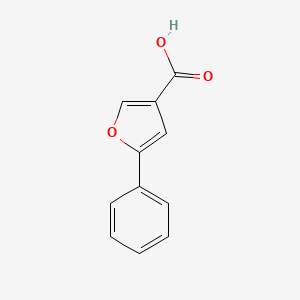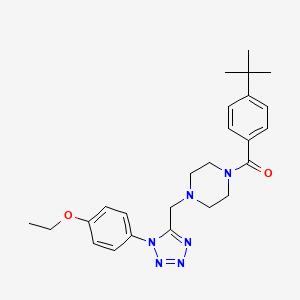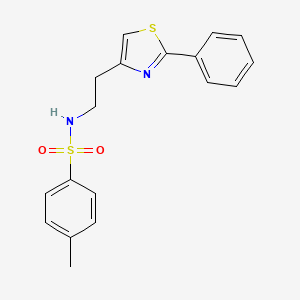![molecular formula C22H24BrN3O2S B2815091 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide CAS No. 422288-32-2](/img/no-structure.png)
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a fused two-ring system, made up of a benzene ring and a pyrimidine ring . The specific compound you mentioned has additional functional groups attached to the quinazoline core, including a bromo group, an amide group, and a sulfanylidene group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinazoline core, with the additional functional groups attached at specific positions on the ring. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reactivity of the functional groups it contains. For example, the bromo group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups it contains. For example, the presence of the amide group could influence its solubility in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Functionalized Quinazolinones Synthesis : Quinazolinones, such as the one , are synthesized through various methods. For instance, 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one reacts with halogens and chalcogen tetrahalides in a regioselective manner, demonstrating the diverse synthetic routes and chemical reactions that quinazolinones undergo (Kut, Onysko, & Lendel, 2020).
Biological and Pharmacological Activity
- Antibacterial and Antifungal Activities : Quinazolinone derivatives have shown significant antibacterial and antifungal properties. For example, novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones have been found to exhibit considerable antimicrobial activity (Patel & Patel, 2010).
- Antiviral Potential : Some quinazolinone derivatives have been evaluated for their antiviral activity against various viruses, including influenza and severe acute respiratory syndrome corona, demonstrating their potential application in antiviral drug development (Selvam et al., 2007).
- Pesticidal Activities : Quinazolinone derivatives are also known for their pesticidal properties. For example, certain derivatives have shown noteworthy antibacterial, insecticidal, and anti-acetylcholinesterase activities (Misra & Gupta, 1982).
Applications in Material Science
- Reactive Dyes : Quinazolinone moieties have been used in the synthesis of reactive dyes, applicable on various fibers like wool, silk, and cotton. This demonstrates their utility in textile and material sciences (Patel, Patel, & Patel, 2022).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-[(4-methylphenyl)methyl]hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "4-methylbenzylamine", "hexanoyl chloride", "sodium hydroxide", "hydrogen peroxide", "sulfuric acid", "sodium nitrite", "copper(I) bromide", "potassium carbonate", "acetic acid", "hexane" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in thionyl chloride and heat under reflux for 4 hours.", "b. Remove excess thionyl chloride under reduced pressure to obtain 2-chlorobenzoic acid.", "c. Dissolve 2-chlorobenzoic acid in 50% sulfuric acid and add sodium nitrite to obtain the diazonium salt.", "d. Add copper(I) bromide and potassium carbonate to the diazonium salt solution and stir for 30 minutes.", "e. Filter the resulting precipitate and wash with water to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[(4-methylphenyl)methyl]hexanamide in acetic acid.", "b. Add hydrogen peroxide dropwise to the solution and stir for 2 hours.", "c. Add sodium hydroxide to the solution to adjust the pH to 9-10.", "d. Extract the solution with hexane and dry over anhydrous sodium sulfate.", "e. Remove the solvent under reduced pressure to obtain the final product." ] } | |
Numéro CAS |
422288-32-2 |
Nom du produit |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide |
Formule moléculaire |
C22H24BrN3O2S |
Poids moléculaire |
474.42 |
Nom IUPAC |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]hexanamide |
InChI |
InChI=1S/C22H24BrN3O2S/c1-15-6-8-16(9-7-15)14-24-20(27)5-3-2-4-12-26-21(28)18-13-17(23)10-11-19(18)25-22(26)29/h6-11,13H,2-5,12,14H2,1H3,(H,24,27)(H,25,29) |
Clé InChI |
AXPOTBOWPSZLPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2815009.png)


![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2815016.png)
![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2815017.png)



![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2815024.png)
![5,8-Dimethoxy-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2815025.png)
![2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2815028.png)

